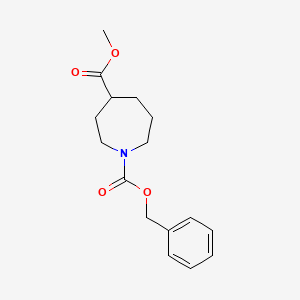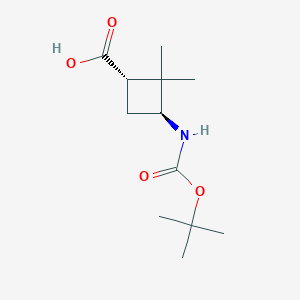
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid
Übersicht
Beschreibung
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid: is an organic compound that features a cyclobutane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclobutane ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Products may include oxidized derivatives of the amino group or the cyclobutane ring.
Reduction: Reduced forms of the carboxylic acid group, such as alcohols.
Substitution: Functionalized derivatives with various substituents replacing the Boc-protected amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Synthesis: Employed in the synthesis of chiral compounds due to its stereochemistry.
Biology and Medicine:
Drug Development: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Peptide Synthesis: Utilized in the synthesis of peptides and peptidomimetics.
Industry:
Material Science: Explored for applications in material science, including the development of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected to reveal a free amino group, which can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- trans-3-(Boc-amino)cyclobutanecarboxylic acid
- trans-3-(Boc-amino)cyclohexanecarboxylic acid
Uniqueness:
- Structural Features: The presence of the 2,2-dimethyl substitution on the cyclobutane ring distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.
- Applications: Its unique structure may confer specific advantages in certain applications, such as increased stability or selectivity in biological systems.
Eigenschaften
IUPAC Name |
(1S,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXKOSBUVHAIA-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117456 | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-26-7 | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)
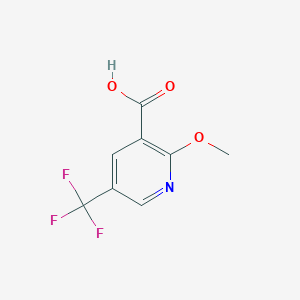
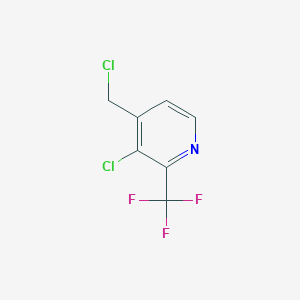
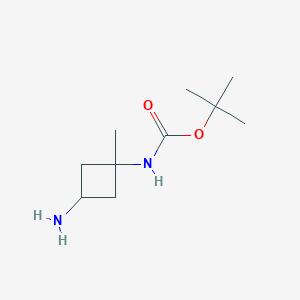
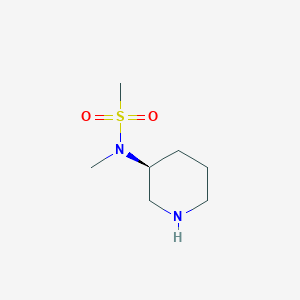
![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)
![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)

![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)
